Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate
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Overview
Description
Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate is a complex organometallic compound. It is known for its unique structure, which includes an iridium center coordinated with tribenzylphosphine, 1,5-cyclooctadiene, and a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene ligand. This compound is often used in catalysis and various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate typically involves the following steps:
Formation of the N-heterocyclic carbene (NHC) ligand: The 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride is synthesized by reacting 2,4,6-trimethylaniline with glyoxal and ammonium chloride.
Preparation of the iridium precursor: Iridium trichloride is reacted with 1,5-cyclooctadiene to form the iridium-cyclooctadiene complex.
Ligand exchange: The NHC ligand is introduced to the iridium-cyclooctadiene complex, replacing one of the cyclooctadiene ligands.
Addition of tribenzylphosphine: Tribenzylphosphine is added to the reaction mixture, forming the final complex.
Formation of the hexafluorophosphate salt: The complex is treated with hexafluorophosphoric acid to yield the hexafluorophosphate salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate undergoes various types of reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the iridium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other NHC ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while reduction may produce iridium(I) or iridium(0) species.
Scientific Research Applications
Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.
Coordination Chemistry: It serves as a model compound for studying the coordination chemistry of iridium and related transition metals.
Mechanism of Action
The mechanism of action of Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate involves the coordination of the iridium center with various ligands. The N-heterocyclic carbene ligand provides strong σ-donation, stabilizing the iridium center and enhancing its reactivity. The tribenzylphosphine and cyclooctadiene ligands further modulate the electronic properties of the complex, allowing it to participate in various catalytic cycles. The hexafluorophosphate counterion ensures the overall charge balance and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
- Triphenylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate
- Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]rhodium(I) hexafluorophosphate
- Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) hexafluorophosphate
Uniqueness
Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate is unique due to its combination of ligands, which provide a balance of stability and reactivity. The iridium center offers distinct catalytic properties compared to rhodium and palladium analogs, making it particularly useful in specific catalytic applications.
Properties
InChI |
InChI=1S/C21H24N2.C21H21P.C8H12.F6P.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-12H,1-6H3;1-15H,16-18H2;1-2,7-8H,3-6H2;;/q;;;-1; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAWFMQPUNARRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN([C]2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.C1=CC=C(C=C1)CP(CC2=CC=CC=C2)CC3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ir] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H57F6IrN2P2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1054.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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